2-(2-fluorophenoxy)pyrazine
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Overview
Description
2-(2-fluorophenoxy)pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a 2-fluorophenoxy group
Mechanism of Action
Target of Action
It is a derivative of pyrrolopyrazine, which has been shown to exhibit a wide range of biological activities . Pyrrolopyrazine derivatives have been found to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , which suggests that they may interact with kinases to inhibit their activity.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, fungal growth, and tumor growth, among others.
Result of Action
Given the biological activities exhibited by pyrrolopyrazine derivatives , it is likely that the compound could have a variety of effects at the molecular and cellular levels. These could potentially include the inhibition of certain enzymes, alteration of cell signaling pathways, and modulation of cellular responses to stress or damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)pyrazine typically involves the reaction of 2-fluorophenol with pyrazine derivatives. One common method includes the nucleophilic aromatic substitution reaction where 2-fluorophenol reacts with a halogenated pyrazine in the presence of a base. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of pyrazine carboxylic acids.
Reduction: Formation of pyrazine derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-(2-fluorophenoxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)pyrazine
- 2-(2-bromophenoxy)pyrazine
- 2-(2-iodophenoxy)pyrazine
Uniqueness
2-(2-fluorophenoxy)pyrazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound in medicinal chemistry and other applications .
Properties
IUPAC Name |
2-(2-fluorophenoxy)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJZWZIUKRCWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CN=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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